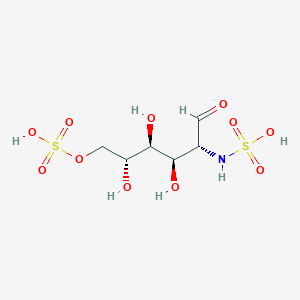

2-N,6-O-disulfo-D-glucosamine

Description

Contextualization within Sulfated Monosaccharide Chemistry and Biology

Sulfated carbohydrates, in general, are crucial for a variety of biological functions, acting as more than just structural components. nih.gov The addition of sulfate (B86663) groups to a monosaccharide dramatically alters its physicochemical properties, introducing a negative charge and increasing its potential for specific molecular interactions. patsnap.comresearchgate.net This sulfation is a key post-translational modification that generates a high degree of structural diversity, enabling sulfated oligosaccharides to act as specific ligands for receptors and enzymes. nih.govuwaterloo.ca This specificity is fundamental to processes such as cell-cell recognition, cell-matrix signaling, and the regulation of protein activity. nih.gov

The presence and specific positioning of sulfate groups on a sugar ring, as seen in 2-N,6-O-disulfo-D-glucosamine, can transform a common structural motif into a unique biological signal. nih.gov This principle is evident in the diverse roles of sulfated carbohydrates, which range from controlling the half-life of hormones to mediating symbiotic interactions and immune responses. nih.gov

Fundamental Role as a Constituent of Glycosaminoglycans (GAGs)

Glycosaminoglycans are long, linear polysaccharides composed of repeating disaccharide units. wikipedia.org this compound is a prominent feature within the structure of heparan sulfate and its more sulfated counterpart, heparin. nih.govwikipedia.org Heparan sulfate, found on the surface of virtually all animal cells and in the extracellular matrix, is involved in a wide array of biological activities, including developmental processes, blood coagulation, and tumor metastasis. wikipedia.org

The biosynthesis of GAGs is a complex, non-template-driven process involving a series of enzymatic modifications. wikipedia.org The formation of the this compound unit within a growing heparan sulfate chain involves the sequential action of specific enzymes. Initially, an N-deacetylase/N-sulfotransferase acts on N-acetylglucosamine residues. nih.gov This is followed by the action of 6-O-sulfotransferases, which add a sulfate group to the 6th position of the glucosamine (B1671600) residue. nih.gov

The resulting this compound unit is critical for the biological functions of heparan sulfate and heparin. For instance, this specific sulfation pattern is a key component of the binding site for antithrombin III, a crucial interaction for the anticoagulant activity of heparin. rsc.org The arrangement of these sulfated units creates specific domains within the GAG chain that can bind to a variety of proteins, including growth factors and their receptors, thereby regulating their signaling pathways. nih.gov The enzyme disulfoglucosamine-6-sulfatase can specifically hydrolyze the 6-O-sulfate group from this monosaccharide. qmul.ac.ukgenome.jp

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO11S2 | nih.gov |

| Molecular Weight | 339.3 g/mol | nih.gov |

| IUPAC Name | [(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxo-6-sulfooxyhexan-2-yl]sulfamic acid | nih.gov |

| Synonyms | 2-N-sulfo-6-O-sulfo-D-glucosamine, 2-deoxy-6-O-sulfo-2-sulfoamino-D-glucose | nih.gov |

| ChEBI ID | CHEBI:17316 | ebi.ac.uk |

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H13NO11S2 |

|---|---|

Poids moléculaire |

339.3 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxo-6-sulfooxyhexan-2-yl]sulfamic acid |

InChI |

InChI=1S/C6H13NO11S2/c8-1-3(7-19(12,13)14)5(10)6(11)4(9)2-18-20(15,16)17/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17)/t3-,4+,5+,6+/m0/s1 |

Clé InChI |

BQSMUQUKNCGJCT-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)OS(=O)(=O)O |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)OS(=O)(=O)O |

SMILES canonique |

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)OS(=O)(=O)O |

Origine du produit |

United States |

Structural Characterization and Conformational Dynamics of 2 N,6 O Disulfo D Glucosamine

Stereochemical Configuration and Definitive Sulfation Positions

2-N,6-O-disulfo-D-glucosamine is a derivative of the monosaccharide D-glucosamine. nih.gov Its fundamental structure consists of a six-membered pyranose ring. The stereochemistry is defined by the "D" configuration, indicating the orientation of the hydroxyl group on the chiral carbon furthest from the anomeric carbon.

The defining features of this compound are the two sulfate (B86663) groups attached at specific positions, as indicated by its name. The "2-N" signifies that a sulfo group (SO₃⁻) is attached to the nitrogen atom at the C2 position of the glucosamine (B1671600) ring, forming a sulfamate (B1201201) linkage. nih.govebi.ac.uk The "6-O" indicates that a second sulfo group is attached to the oxygen atom of the primary hydroxyl group at the C6 position. nih.govebi.ac.uk This specific sulfation pattern is a result of enzymatic modifications during the biosynthesis of heparin and heparan sulfate. mdpi.com

The systematic IUPAC name for this compound is [(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxo-6-sulfooxyhexan-2-yl]sulfamic acid. nih.gov This nomenclature precisely describes the spatial arrangement of all substituents on the hexanose backbone.

Pyranose Ring Conformation and Flexibility in Aqueous Environments

The six-membered pyranose ring of this compound is not planar but adopts a puckered conformation to minimize steric strain. In aqueous solutions, glucosamine and its derivatives, including the 2-N,6-O-disulfated form, predominantly exist in the stable ⁴C₁ chair conformation. researchgate.net This conformation places the bulky substituents in equatorial positions, which is energetically favorable.

Nuclear Magnetic Resonance (NMR) studies, specifically the analysis of ³J(H,H) coupling constants, confirm the ⁴C₁ chair conformation for various sulfated glucosamine monosaccharides. researchgate.net For α-GlcN,6S, the observed ³J(H1-H2) values are in agreement with this conformation. researchgate.net While the ⁴C₁ chair is the most stable, the pyranose ring possesses a degree of flexibility. nih.gov Molecular dynamics simulations have shown that transitions to other conformations, such as boat or skew-boat forms, can occur, although they are generally less populated. nih.govoup.com

The presence of charged sulfate groups and their interactions with counterions and solvent molecules can influence the conformational landscape. acs.org However, for the glucosamine unit itself, the ⁴C₁ chair remains the dominant conformation in solution. researchgate.net

Influence of Sulfation on Glycosidic Linkage Geometry and Conformational Preferences

The sulfation pattern of this compound has a significant impact on the geometry of the glycosidic linkages it forms within a larger oligosaccharide chain, such as heparin. acs.orgresearchgate.net These linkages connect the glucosamine unit to adjacent uronic acid residues (either L-iduronic acid or D-glucuronic acid).

NMR studies and computational modeling have revealed that sulfation can induce both localized and global conformational changes. acs.orgacs.org The presence of the N-sulfo group at C2 and the O-sulfo group at C6 influences the distribution of electrostatic potential and steric bulk around the glycosidic bond. This, in turn, affects the torsional angles (phi and psi) that define the orientation of the linked monosaccharide units.

Specifically, the N,6-disulfation of the glucosamine residue has been shown to be influential on the geometry of the adjacent monosaccharide. rsc.org For instance, in heparin-like oligosaccharides, the sulfation pattern of the glucosamine unit can modulate the conformational equilibrium of the adjacent iduronate ring, which is known for its remarkable flexibility. oup.com The 6-O-sulfation at the reducing-end glucosamine residue can facilitate the transition of the iduronate ring from a ¹C₄ chair to a ²S₀ skew-boat conformation. oup.com

Furthermore, the type of counterion present in the solution can also affect the geometry of the pyranose rings and the glycosidic linkage conformation. acs.org These subtle but significant changes in three-dimensional structure, driven by the specific sulfation pattern of this compound, are critical for the specific recognition and binding of heparin and heparan sulfate to a wide range of proteins, thereby modulating their biological activities. nih.gov

Interactive Data Table: Key Structural and Conformational Parameters

Occurrence and Integration Within Complex Glycosaminoglycan Polysaccharides

Contribution to the Overall Sulfation Landscape and Structural Heterogeneity of GAGs

The process of GAG biosynthesis is not template-driven, which results in considerable structural heterogeneity along the polysaccharide chain. The sulfation pattern, including the incorporation of 2-N,6-O-disulfo-D-glucosamine, is a major source of this diversity. sigmaaldrich.comacs.org The enzymatic addition of sulfate (B86663) groups does not go to completion, leading to regions with different levels and patterns of sulfation. nih.govsigmaaldrich.com The presence of this compound, alongside other sulfated and non-sulfated monosaccharides, creates a complex "glycocode". acs.org This structural variability is crucial for the ability of GAGs to interact with a wide array of proteins and modulate various biological processes. acs.orgnih.gov The specific arrangement of sulfated units, including this compound, dictates the binding affinity and specificity for different protein partners. portlandpress.com

Specific Disaccharide and Oligosaccharide Motifs Incorporating this compound

The disulfated glucosamine (B1671600) unit is a key component of specific structural motifs within GAGs that are recognized by proteins.

Heparan sulfate chains are characterized by a domain structure, consisting of highly sulfated regions (often called NS domains) interspersed with regions of low or no sulfation. researchgate.netportlandpress.com The highly sulfated domains are enriched in this compound. researchgate.net These domains often consist of repeating disaccharide units where the glucosamine is both N-sulfated and 6-O-sulfated, and the accompanying uronic acid (frequently L-iduronic acid) is often 2-O-sulfated. nih.gov This creates clusters of high negative charge that are critical for interactions with a multitude of proteins, including growth factors and chemokines. nih.govglycoforum.gr.jp

| Domain Type | Key Monosaccharide Components | Typical Sulfation Level |

| Highly Sulfated (NS) Domain | This compound, 2-O-sulfo-L-iduronic acid | High |

| Transition (NA/NS) Domain | N-acetyl-D-glucosamine, N-sulfo-D-glucosamine | Intermediate |

| N-acetylated (NA) Domain | N-acetyl-D-glucosamine, D-glucuronic acid | Low to None |

This table summarizes the general composition of different domains within heparan sulfate.

| Position in Pentasaccharide | Monosaccharide Unit | Key Sulfation Groups |

| Non-reducing end | Glucosamine | N-sulfate, 6-O-sulfate |

| Glucuronic Acid/Iduronic Acid | ||

| Central | Glucosamine | N-sulfate, 3-O-sulfate |

| Iduronic Acid | 2-O-sulfate | |

| Reducing end | Glucosamine | N-sulfate, 6-O-sulfate |

This table outlines the key structural features of the antithrombin-binding pentasaccharide sequence.

Biosynthesis and Enzymatic Processing of 2 N,6 O Disulfo D Glucosamine Residues

Enzymatic Sulfation Pathways

The formation of the 2-N,6-O-disulfo-D-glucosamine residue is a key step in the biosynthesis of highly sulfated domains within heparan sulfate (B86663). This process is orchestrated by the sequential and cooperative action of specific sulfotransferases located in the Golgi apparatus. portlandpress.comoup.com

Action of Heparan Sulfate N-Deacetylase/N-Sulfotransferase (NDST)

The initial and critical modification step in the biosynthesis of heparan sulfate is the N-deacetylation and subsequent N-sulfation of N-acetylglucosamine (GlcNAc) residues. oup.compnas.org This dual reaction is catalyzed by a bifunctional enzyme known as Heparan Sulfate N-Deacetylase/N-Sulfotransferase (NDST). oup.comuniprot.org There are four known isoforms of NDST in mammals (NDST1-4), each exhibiting distinct enzymatic activities and tissue distribution. oup.compnas.org

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Heparan Sulfate N-Deacetylase/N-Sulfotransferase (NDST) | Catalyzes the N-deacetylation and N-sulfation of glucosamine (B1671600) residues in heparan sulfate. uniprot.org | N-acetyl-alpha-D-glucosaminyl-[heparan sulfate] and 3'-phosphoadenylyl sulfate. uniprot.org | N-sulfo-alpha-D-glucosaminyl-[heparan sulfate] and acetate. uniprot.org |

Specificity and Isoforms of Heparan Sulfate 6-O-Sulfotransferases (HS6STs)

Following N-sulfation, the 6-O-sulfation of the glucosamine residue is carried out by a family of enzymes known as Heparan Sulfate 6-O-Sulfotransferases (HS6STs). nih.govjst.go.jp In vertebrates, three main isoforms of this enzyme have been identified: HS6ST1, HS6ST2, and HS6ST3. nih.govglycoforum.gr.jp These isoforms exhibit distinct, yet sometimes overlapping, substrate specificities and are expressed in a tissue-specific manner, contributing to the structural and functional diversity of heparan sulfate. glycoforum.gr.jpnih.gov

The HS6STs catalyze the transfer of a sulfate group from PAPS to the 6-hydroxyl position of an N-sulfoglucosamine (GlcNS) or, less commonly, an N-acetylglucosamine (GlcNAc) residue within the heparan sulfate chain. glycoforum.gr.jp The specificity of each isoform is influenced by the nature of the adjacent uronic acid residue (either glucuronic acid (GlcA) or iduronic acid (IdoA)). For instance, HS6ST-1 shows a preference for GlcNS residues adjacent to IdoA. nih.govnih.gov In contrast, HS6ST-2's preference can vary depending on the substrate concentration, and HS6ST-3 can act on GlcNS adjacent to either uronic acid. nih.govnih.gov This differential specificity allows for the creation of distinct 6-O-sulfation patterns in different tissues and developmental stages. semanticscholar.org

| Isoform | Substrate Preference (adjacent uronic acid) | Primary Tissue Expression |

|---|---|---|

| HS6ST1 | Prefers IdoA-GlcNS. nih.govnih.gov | Strongly expressed in the liver. nih.gov |

| HS6ST2 | Variable, depends on substrate concentration. nih.govnih.gov | Mainly expressed in the brain and spleen. nih.gov |

| HS6ST3 | Acts on GlcNS adjacent to either IdoA or GlcA. nih.govnih.gov | Ubiquitously expressed. nih.gov |

Mechanistic Insights into Cooperative and Sequential Enzyme Action in Sulfation

The biosynthesis of the this compound residue is a highly ordered process involving the cooperative and sequential action of sulfotransferases. nih.gov The initial N-sulfation by NDST is a critical prerequisite for subsequent 6-O-sulfation by HS6STs. portlandpress.comoup.com The N-sulfate group is recognized by other enzymes in the biosynthetic pathway, guiding their activity. oup.com

Research has revealed a cooperative interplay between the N-deacetylase and N-sulfotransferase domains of NDST-1, where the N-sulfotransferase activity accelerates the rate-limiting N-deacetylation step. researchgate.net Furthermore, studies have shown that the sulfation process often proceeds in a consecutive manner, with NDST-1 sulfating the substrate from the non-reducing end towards the reducing end, creating clusters of N-sulfated residues. nih.gov

The sequence of O-sulfation events is also tightly regulated. Evidence suggests that 2-O-sulfation of the uronic acid residue generally precedes 6-O-sulfation of the adjacent glucosamine. nih.govnih.gov The presence of a 6-O-sulfate group on a glucosamine residue can inhibit the activity of the uronosyl-2-O-sulfotransferase (HS2ST), reinforcing the ordered nature of these modifications. portlandpress.com This sequential action ensures the precise construction of specific sulfated domains that are essential for the biological functions of heparan sulfate.

Enzymatic Desulfation and Structural Remodeling Mechanisms

The sulfation pattern of heparan sulfate is not static and can be dynamically remodeled in the extracellular space. This process of "editing" the heparan sulfate structure is primarily carried out by a class of enzymes known as endosulfatases, which specifically remove sulfate groups from the 6-O position of glucosamine residues.

Activity of Disulfoglucosamine-6-Sulfatases (e.g., EC 3.1.6.11)

Disulfoglucosamine-6-sulfatase (EC 3.1.6.11) is an enzyme that specifically hydrolyzes the 6-O-sulfate group from a this compound residue. qmul.ac.ukgenome.jp This reaction yields 2-N-sulfo-D-glucosamine and a free sulfate ion. qmul.ac.uk This enzyme, also known by other names such as N-sulfoglucosamine-6-sulfatase, plays a role in the degradation of heparan sulfate. qmul.ac.uk It has been suggested that this enzyme may be identical to N-acetylglucosamine-6-sulfatase (EC 3.1.6.14). qmul.ac.uk The action of this sulfatase is a key step in the catabolism of heparan sulfate chains.

| Enzyme Commission Number | Systematic Name | Reaction |

|---|---|---|

| EC 3.1.6.11 | This compound 6-sulfohydrolase. qmul.ac.uk | This compound + H₂O → 2-N-sulfo-D-glucosamine + sulfate. qmul.ac.uk |

Substrate Specificity of Heparan Sulfate 6-O-Endosulfatases (Sulfs)

A unique family of extracellular endosulfatases, known as Sulfs, plays a critical role in remodeling the 6-O sulfation patterns of heparan sulfate on the cell surface. nih.govnih.gov In vertebrates, there are two isoforms, SULF1 and SULF2, which are structurally distinct from lysosomal sulfatases and are active at neutral pH. frontiersin.org

Chemical Synthesis and Derivatization Strategies for Academic Research

Elucidation of Synthetic Routes to 2-N,6-O-disulfo-D-glucosamine and Structurally Related Analogues

The synthesis of this compound and its analogues is a complex undertaking that requires careful planning of protecting group strategies and stereoselective glycosylation reactions. Researchers have devised various routes to access these highly sulfated monosaccharides, which are critical components of heparin and heparan sulfate (B86663).

A common strategy involves the modification of commercially available D-glucosamine. For instance, the synthesis of 6-sulfo-6-deoxy-D-glucosamine (GlcN6S) has been achieved through a multi-step process starting from a protected D-glucosamine derivative. mostwiedzy.pl This process typically involves the selective protection of the amino and hydroxyl groups, followed by the introduction of a sulfonate group at the C-6 position. One reported method involves the formation of a benzyl (B1604629) acetal (B89532) of D-glucosamine, followed by substitution of the 6-hydroxyl group with bromine. This is then replaced by a sulfonic group using sodium sulfite. Finally, deprotection of the acetyl and benzyl groups yields the desired product. mostwiedzy.pl

The synthesis of analogues with different sulfation patterns or other modifications often requires the development of orthogonal protecting group strategies. This allows for the selective deprotection and sulfation of specific positions on the glucosamine (B1671600) ring. For example, the synthesis of triazole-linked heparosan and chondroitin (B13769445) disaccharide and tetrasaccharide building blocks has been achieved using appropriately substituted azido-glucuronic acid and propargylated N-acetyl glucosamine derivatives. acs.org

Researchers have also explored enzymatic and chemoenzymatic approaches to synthesize these complex molecules. These methods can offer high selectivity and avoid the need for extensive protecting group manipulations.

Below is a table summarizing a synthetic approach to a related compound, 6-sulfo-6-deoxy-D-glucosamine:

Table 1: Synthetic Steps for 6-sulfo-6-deoxy-D-glucosamine

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Protection | Formation of a benzyl acetal of D-glucosamine. |

| 2 | Bromination | Treatment with tetrabromomethane in pyridine (B92270) and triphenylophosphine to substitute the 6-OH group with bromine. |

| 3 | Sulfonation | Replacement of bromine with a sulfonic group using sodium sulfite. |

This table is based on a reported synthetic method for a structurally related analogue and illustrates a general strategy. mostwiedzy.pl

Controlled Preparation of Structurally Defined Heparan Sulfate and Heparin Oligosaccharides with Specific Sulfation Patterns

The biological activities of heparan sulfate (HS) and heparin are dictated by their specific sulfation patterns. nih.gov Therefore, the ability to synthesize structurally defined oligosaccharides with precise sulfation is critical for understanding their structure-activity relationships. Chemoenzymatic synthesis has emerged as a powerful tool for this purpose, combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.govrsc.orgscispace.comrsc.org

This approach often begins with a chemically synthesized oligosaccharide backbone or a disaccharide building block. nih.govnih.govbiorxiv.org This precursor is then enzymatically extended using glycosyltransferases and subsequently modified by a series of sulfotransferases and an epimerase to introduce sulfate groups at specific positions. nih.gov This methodology has enabled the creation of libraries of HS and heparin oligosaccharides with varying sizes and sulfation patterns, which are invaluable for biological screening. rsc.orgscispace.com

For example, a library of 66 HS and heparin oligosaccharides was prepared using an efficient chemoenzymatic method. rsc.orgscispace.com This library has been instrumental in facilitating structure-activity relationship studies. Another study reported a chemoenzymatic methodology to produce HS oligosaccharides with defined domain structures, where highly sulfated regions (NS domains) are separated by unmodified regions (NA domains). nih.govbiorxiv.org

The controlled synthesis of these complex molecules allows researchers to probe the specific roles of different sulfation patterns. For instance, the synthesis of a site-specifically mono-6-O-sulfated heparin-like dodecasaccharide demonstrated that a single sulfate group can dramatically alter the biological activity of the chemokine CXCL12. rsc.org

Table 2: Key Enzymes in Chemoenzymatic Synthesis of Heparan Sulfate

| Enzyme | Function |

|---|---|

| HS Polymerase | Synthesizes the polysaccharide backbone of repeating -GlcUA-GlcNAc- units. nih.gov |

| N-deacetylase/N-sulfotransferase (NDST) | Removes acetyl groups from GlcNAc and adds sulfate groups to the amino group. nih.gov |

| C5-epimerase | Converts D-glucuronic acid (GlcUA) to L-iduronic acid (IdoA). nih.gov |

| 2-O-sulfotransferase (2-OST) | Adds a sulfate group to the 2-O position of the uronic acid. nih.gov |

| 6-O-sulfotransferase (6-OST) | Adds a sulfate group to the 6-O position of the glucosamine residue. nih.gov |

Rational Design and Synthesis of Sulfated Glucosamine-Derived Enzyme Inhibitors and Glycomimetics

The crucial roles of sulfated glycosaminoglycans (GAGs) in various physiological and pathological processes have made them attractive targets for the development of therapeutic agents. nih.gov However, the inherent heterogeneity and polydispersity of natural GAGs present significant challenges. acs.org To overcome these limitations, researchers are focused on the rational design and synthesis of smaller, structurally defined glycomimetics and enzyme inhibitors derived from sulfated glucosamines. nih.govacs.org

These synthetic molecules are designed to mimic the key structural features of the natural GAGs responsible for their biological activity, while offering improved pharmacological properties such as enhanced stability and bioavailability. researchgate.net The design process often relies on understanding the three-dimensional structure of the target protein and its interaction with the natural GAG ligand. nih.gov

For example, the discovery of the specific antithrombin-binding pentasaccharide sequence in heparin led to the rational design and synthesis of fondaparinux, a synthetic anticoagulant drug. chimia.ch Subsequent research has focused on creating analogues of this pentasaccharide with improved properties. chimia.ch

The synthesis of sulfated glucosamine-derived inhibitors often involves targeting enzymes involved in the coagulation cascade, such as thrombin and factor Xa. nih.gov By screening libraries of sulfated small molecules, researchers have identified potent and selective allosteric inhibitors. acs.org For instance, monosulfated benzofuran (B130515) monomers have been developed as homogeneous small-molecule inhibitors of coagulation factors. acs.org

Furthermore, glycomimetics are being designed to target a wide range of biological processes, including inflammation, cancer, and microbial infections. nih.govresearchgate.net The development of synthetic methods to create these complex molecules, such as the use of "clickable" disaccharides for iterative assembly, is expanding the accessible chemical space for drug discovery. acs.org

Table 3: Examples of Rationally Designed Sulfated Glycosaminoglycan Mimetics

| Compound Class | Target | Therapeutic Area | Reference |

|---|---|---|---|

| Synthetic Pentasaccharides (e.g., Fondaparinux) | Factor Xa | Anticoagulation | chimia.ch |

| Sulfated Low-Molecular-Weight Lignins (LMWLs) | Thrombin | Anticoagulation | acs.org |

| Monosulfated Benzofurans | Coagulation Factors | Anticoagulation | acs.org |

Molecular Interactions and Biological Mechanisms Mediated by 2 N,6 O Disulfo D Glucosamine

High-Affinity Protein-Glycosaminoglycan Binding and Specificity

The unique arrangement of sulfate (B86663) groups on 2-N,6-O-disulfo-D-glucosamine facilitates high-affinity and specific binding to a range of proteins. These interactions are primarily driven by electrostatic forces between the negatively charged sulfate and carboxyl groups of the glycosaminoglycan (GAG) and positively charged amino acid residues on the protein surface. mdpi.com However, specificity is further refined by hydrogen bonding and van der Waals forces. mdpi.com

Structural Basis of Interactions with Fibroblast Growth Factors (FGFs) and their Receptors

The interaction between Fibroblast Growth Factors (FGFs), their receptors (FGFRs), and heparan sulfate (HS) is a cornerstone of developmental and physiological signaling, and this compound is a key player in this ternary complex. The formation of a 2:2:2 FGF:FGFR:HS complex is essential for receptor dimerization and the activation of intracellular signaling cascades. nih.gov

The binding of FGFs to HS is mediated by a positively charged canyon on the protein surface that interacts with the negatively charged sulfate groups of the HS chain. nih.gov Specifically, the 2-O-sulfate groups of iduronic acid, along with the N-sulfate and 6-O-sulfate groups of glucosamine (B1671600) residues like this compound, are critical for this interaction. nih.govscielo.br Different FGFs exhibit distinct preferences for HS structures. For instance, FGF-1 and FGF-2 signaling through FGFR1c is enhanced by HS chains with highly sulfated NS domains. nih.gov Studies have shown that FGF1 requires a longer NS domain at the non-reducing end of the HS chain for optimal binding compared to FGF2. nih.gov Furthermore, the 6-O-sulfation of glucosamine residues within the HS chain is crucial for efficient FGF signaling. frontiersin.org

The crystal structures of FGF1 and FGF2 complexed with FGFRs have revealed the molecular details of these interactions. rcsb.org These structures show that while there is a general binding site for all FGF-FGFR complexes, specificity is conferred by interactions involving the N-terminal and central regions of the FGFs and alternatively spliced loop regions in the D3 domain of the FGFR. rcsb.org The presence of this compound within the HS chain contributes to the precise arrangement of sulfate groups necessary for high-affinity binding and the stabilization of the signaling complex.

| FGF Ligand | Interacting Receptor | Key Structural Requirements in Heparan Sulfate | Reference |

|---|---|---|---|

| FGF1 | FGFR1c | Prefers longer NS domain at the non-reducing terminus. High level of sulfation, including 2-O, N-, and 6-O-sulfation. | nih.gov |

| FGF2 | FGFR1c, FGFR2 | Tolerates an N-acetylglucosamine at the non-reducing end. High level of sulfation, including 2-O, N-, and 6-O-sulfation. | nih.govrcsb.org |

| FGF6 | FGFR3c | Shows modest activity with 2-O-desulfated heparin, indicating a role for 2-O-sulfation. | nih.gov |

Molecular Mechanism of Binding to Antithrombin III and its Role in Coagulation Factor Regulation

The anticoagulant activity of heparin is primarily mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor. This binding potentiates the ability of ATIII to inactivate coagulation factors, most notably thrombin (Factor IIa) and Factor Xa. The high-affinity binding of heparin to ATIII is conferred by a specific pentasaccharide sequence, within which a 3-O-sulfated glucosamine residue is the most critical component. mdpi.comnih.gov

| Structural Feature in Heparin | Role in Antithrombin III Binding and Coagulation Regulation | Reference |

|---|---|---|

| 3-O-sulfated glucosamine (central unit) | Crucial for high-affinity binding to Antithrombin III. | mdpi.comnih.gov |

| N-sulfated glucosamine | Contributes to binding affinity. | mdpi.comnih.gov |

| 6-O-sulfated glucosamine | Enhances binding affinity and is essential for the inhibition of Factor IIa and Xa. | mdpi.comnih.gov |

| 2-O-sulfated iduronic acid | Maintains the correct conformation for binding and is essential for Factor IIa and Xa inhibition. | mdpi.comnih.gov |

Engagement with Chemokines and Other Essential Signaling Proteins

Chemokines, a family of small chemotactic cytokines, play a pivotal role in inflammation and immune responses by guiding the migration of leukocytes. mdpi.com Their function is regulated by their interaction with glycosaminoglycans (GAGs) on the surface of endothelial cells, which helps to establish a chemotactic gradient. mdpi.com The binding of chemokines to GAGs is primarily driven by electrostatic interactions between basic amino acid residues on the chemokine and the sulfated domains of the GAG chain. mdpi.com

The specific sulfation patterns of heparan sulfate, including the presence of this compound, are important for these interactions. For example, the oligomerization of chemokines like CCL3 and CCL5, which is crucial for their in vivo activity, is modulated by GAG binding. pnas.org Structural studies have shown that oligomerization can create distinct GAG-binding grooves, enhancing the avidity of the interaction. pnas.org The 6-O-sulfation of glucosamine residues has been shown to be critical for leukocyte rolling and adhesion, processes mediated by selectins and chemokines like CXCL12. frontiersin.org

Mechanisms of Enzymatic Inhibition

Beyond its role as a binding partner for signaling proteins, this compound and its derivatives can also act as inhibitors of specific enzymes, particularly those involved in hexosamine biosynthesis.

Inhibition of Glucosamine-6-Phosphate Synthase Activity

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a key enzyme in the hexosamine biosynthesis pathway, catalyzing the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate (GlcN-6-P). nih.govnih.gov This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for the synthesis of glycoproteins, proteoglycans, and chitin (B13524). frontiersin.orgnih.gov Consequently, GlcN-6-P synthase is a target for antimicrobial agents. nih.govnih.gov

Structural analogs of the substrates and products of the GlcN-6-P synthase reaction can act as inhibitors. 6-Sulfo-6-deoxy-D-glucosamine (GlcN6S), a related compound to this compound, has been shown to inhibit microbial GlcN-6-P synthase at micromolar concentrations. mostwiedzy.pl The inhibitory activity of such compounds highlights the potential for targeting this enzyme with sulfated glucosamine derivatives.

| Inhibitor | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 6-Sulfo-6-deoxy-D-glucosamine (GlcN6S) | Bacterial Glucosamine-6-Phosphate Synthase | ~0.2-0.4 mM | mostwiedzy.pl |

| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Fungal Glucosamine-6-Phosphate Synthase | Similar to GlcN6S | mostwiedzy.pl |

Targeted Disruption of N-acetylglucosamine Biosynthesis Pathways

The N-acetylglucosamine biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route that produces UDP-GlcNAc. frontiersin.org This molecule is a vital precursor for the synthesis of numerous essential macromolecules, including peptidoglycans in bacteria and chitin in fungi. flybase.org Disruption of this pathway can therefore have significant consequences for cell viability and function.

The enzymes within the HBP are potential targets for therapeutic intervention. For instance, N-acetylglucosamine-6-phosphate deacetylase (nagA), which catalyzes the deacetylation of GlcNAc-6-phosphate to GlcN-6-P, is essential for the assimilation of N-acetylglucosamine in some bacteria. plos.org Inhibiting such enzymes can disrupt the production of UDP-GlcNAc and compromise cell wall integrity. While direct inhibition by this compound itself is not extensively documented in this context, its structural similarity to pathway intermediates suggests a potential for developing targeted inhibitors based on its scaffold. The disruption of UDP-GlcNAc synthesis has been shown to impair protein N-glycosylation and induce stress responses in organisms. frontiersin.org

Modulatory Roles in Cellular Processes and Intracellular Signaling Pathways (Molecular Level)

The compound this compound is a fundamental sulfated monosaccharide unit found within the structure of heparan sulfate (HS), a linear polysaccharide present on most mammalian cell surfaces and in the extracellular matrix. nih.gov The specific pattern of sulfation along the HS chain, including the N- and 6-O-sulfation of glucosamine residues, creates a "sulfation code" that dictates its interaction with a vast array of proteins, thereby modulating critical cellular and intracellular signaling pathways. mdpi.comresearchgate.net The presence and position of these sulfo groups are paramount for creating specific binding sites for proteins, influencing everything from embryonic development and immune responses to tumor growth and microbial pathogenesis. nih.govmdpi.com

Modulation of Growth Factor Signaling

The 6-O-sulfation of glucosamine residues within heparan sulfate is a well-established regulator of signaling pathways mediated by heparin-binding growth factors, most notably the Fibroblast Growth Factor (FGF) family. nih.gov These interactions are essential for the formation of a stable ternary complex between the growth factor, its receptor (FGFR), and the HS co-receptor, which is a prerequisite for receptor dimerization and activation of intracellular signaling cascades like the MAPK/ERK pathway. nih.govmdpi.com

Research has demonstrated that the 6-O-sulfo group on the glucosamine residue is critical for binding to the FGF receptor. nih.gov By facilitating this interaction, this compound units play a direct role in regulating cellular processes such as proliferation, differentiation, and migration. Furthermore, compounds that mimic the structure of heparan sulfate, and are rich in sulfated oligosaccharides, can interfere with the formation of the ligand-HSPG-receptor complex, thereby inhibiting signaling. mdpi.com This unit also interacts with other key proteins, such as Hepatocyte Growth Factor (HGF), activating its associated MET receptor tyrosine kinase and subsequent signaling. drugbank.com

| Interacting Protein | Signaling Pathway Affected | Cellular Outcome | Reference |

|---|---|---|---|

| Fibroblast Growth Factor (FGF) | FGF Receptor (FGFR) -> MAPK/ERK Pathway | Regulation of cell proliferation, differentiation, and migration | nih.gov |

| Hepatocyte Growth Factor (HGF) | MET Receptor Tyrosine Kinase -> MAPK Signaling | Mitogenic activity for various cell types | drugbank.com |

| Vascular Endothelial Growth Factor (VEGF) | VEGF Receptor (VEGFR) Signaling | Modulation of angiogenesis | mdpi.com |

Regulation of Chemokine and Inflammatory Signaling

The specific sulfation patterns of heparan sulfate, including the this compound moiety, are crucial for modulating inflammatory responses and chemokine signaling. mdpi.com These HS chains function as co-receptors for chemokines, presenting them to their cognate receptors on leukocytes and endothelial cells, which is a key step in immune cell trafficking and activation. mdpi.com

For instance, heparin derivatives containing 6-O-sulfo groups exhibit anti-inflammatory effects by blocking the binding of HS to L- and P-selectins, adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium during inflammation. nih.gov Furthermore, specific HS structures are involved in modulating the CXCL12/CXCR4 signaling axis. mdpi.com The activation of the CXCR7 receptor, often in conjunction with CXCR4, can lead to β-arrestin recruitment and the subsequent activation of both the MAPK/ERK1/2 cascade, promoting proliferation, and the mTOR pathway, which drives cell migration and invasion. mdpi.com

| Signaling Pathway | Molecular Interaction | Key Research Finding | Reference |

|---|---|---|---|

| Chemokine Signaling (CXCL12/CXCR4/CXCR7) | Binds to chemokine receptors and modulates β-arrestin recruitment. | Activation of MAPK/ERK1/2 and mTOR pathways, influencing cell migration and invasion. | mdpi.com |

| Inflammatory Response (Selectin) | Inhibits binding of P-selectin and L-selectin to their ligands. | Blocks leukocyte adhesion and rolling, demonstrating anti-inflammatory potential. | nih.govmdpi.com |

| Anticoagulation (Antithrombin) | Forms part of the essential pentasaccharide sequence for Antithrombin (AT) binding. | The 6-O-sulfation on glucosamine units enhances binding affinity to AT, contributing to the inhibition of coagulation factors IIa and Xa. | mdpi.comfrontiersin.org |

| Heparanase Regulation | Acts as a structural mimetic that inhibits heparanase enzymatic activity. | Prevents the cleavage of heparan sulfate chains, thereby preserving the integrity of the extracellular matrix and cell surface HS co-receptors. | mdpi.commdpi.com |

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental to defining the precise structure of sulfated glucosamines. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and composition of molecules. In the context of 2-N,6-O-disulfo-D-glucosamine, MS can confirm the presence and number of sulfate (B86663) groups. nih.govnih.gov Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), electron detachment dissociation (EDD), and charge transfer dissociation (CTD), are employed to fragment the molecule and pinpoint the exact locations of the sulfate modifications. nih.govacs.org Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) offers high resolution and mass accuracy, making it a powerful tool for the structural characterization of GAGs. nih.gov Due to their acidic nature, GAGs are typically analyzed in negative ionization mode. nih.gov

Mid-infrared (mid-IR) spectroscopy coupled with mass spectrometry is an emerging technique for the structural elucidation of modified biopolymers. rsc.orgrsc.org This method offers direct spectroscopic identification of functional groups, which can be particularly useful when traditional mass spectrometry alone is insufficient. rsc.orgrsc.org However, simulating the vibrational spectra of sulfated compounds can be challenging due to their anharmonic nature. researchgate.net

High-Resolution Chromatographic Separation and Disaccharide Compositional Analysis (e.g., High-Performance Liquid Chromatography)

The resulting disaccharide mixtures are then separated and quantified using HPLC. nih.gov Several detection methods can be coupled with HPLC, including ultraviolet (UV) absorbance and fluorescence detection. nih.govnih.gov For instance, a method has been developed to resolve key chondroitin (B13769445) sulfate and hyaluronic acid disaccharides isocratically. nih.gov For higher sensitivity, especially when dealing with small sample quantities, fluorescent labeling of the disaccharides with reagents like BODIPY hydrazide is employed. nih.gov This high-sensitivity method allows for the detection of disaccharides in the low femtomole range. nih.gov

Challenges in HPLC analysis include the separation of isomeric disaccharides. acs.org However, advanced HPLC-MS/MS methodologies using isotope-labeled internal standards have been developed for the precise quantification of HS disaccharides. physiology.org

X-ray Crystallography for Atomic-Level Determination of Ligand-Protein Complex Structures

X-ray crystallography is an indispensable technique for determining the three-dimensional structure of molecules at the atomic level. wikipedia.org In the context of glycobiology, it provides unparalleled insights into how sulfated glucosamines like this compound interact with proteins. researchgate.net By crystallizing a protein in complex with its GAG ligand, researchers can visualize the precise binding interactions, including the hydrogen bonds and electrostatic interactions that govern the recognition process. nih.gov

A notable example is the crystal structure of the BT4656 protein from Bacteroides thetaiotaomicron in complex with its substrate, D-Glucosamine-2-N,6-O-disulfate, which was determined at a resolution of 1.39 Å. rcsb.org Such high-resolution structures reveal the specific amino acid residues in the protein that form the binding pocket and interact with the sulfate and hydroxyl groups of the glucosamine (B1671600) derivative. nih.gov This information is crucial for understanding the basis of binding specificity and for the rational design of drugs that can modulate these interactions. mdpi.com

Despite its power, obtaining high-quality crystals of protein-GAG complexes can be challenging due to the inherent flexibility and heterogeneity of GAGs. researchgate.net

Computational Approaches and Molecular Modeling in Glycobiology

Computational methods have become increasingly vital in complementing experimental techniques to study the structure, dynamics, and interactions of sulfated glucosamines. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Sulfated Glucosamines

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. researchgate.netbiorxiv.org These simulations can reveal how sulfated glucosamines interact with water molecules, ions, and proteins at an atomic level. nih.govresearchgate.net For example, MD simulations have been used to study the interaction of sulfated disaccharides with calcium ions and to evaluate the performance of different force fields in accurately modeling these interactions. researchgate.netbiorxiv.orgacs.org Accurate treatment of electronic polarization is crucial for realistic simulations of sulfated GAGs. researchgate.net

Predictive Modeling of Carbohydrate-Protein Interaction Profiles

Predicting which proteins will bind to specific carbohydrate structures like this compound is a major goal in glycobiology. biorxiv.org Computational docking and other modeling approaches are used to predict the binding modes and affinities of carbohydrate-protein interactions. nih.gov These models can help to identify potential binding partners and to understand the structural basis for binding specificity. frontiersin.orgnih.gov

Recent advances in deep learning have led to the development of models like CArbohydrate–Protein interaction Site IdentiFier (CAPSIF) and PeSTo-Carbs, which can predict carbohydrate-binding sites on proteins with higher accuracy than previous methods. frontiersin.orgnih.govacs.org These models often use the 3D structure of the protein as input to identify potential binding interfaces. nih.gov Such predictive tools are valuable for generating hypotheses that can be tested experimentally. frontiersin.org

Application of Machine Learning in Enzyme-Catalyzed Reaction Classification

Machine learning (ML) is increasingly being applied to understand and predict the outcomes of enzymatic reactions, including those involved in the synthesis and modification of sulfated glucosamines. nih.govacs.orgnih.gov For instance, ML models can be trained to classify enzymes based on the reactions they catalyze. nih.gov

In the context of sulfated glucosamines, ML could be used to predict which sulfotransferases are responsible for adding sulfate groups at the N- and 6-O-positions of the glucosamine residue. By analyzing the features of the enzyme and the substrate, these models can learn the rules that govern enzyme specificity. rsc.orgchemrxiv.orgchemrxiv.org For example, a machine learning classifier called CLIMBS has been developed to assess carbohydrate-protein interactions. researchgate.net While still an emerging area, the application of ML to enzyme-catalyzed reactions holds promise for understanding the complex biosynthesis of GAGs and for engineering enzymes with novel specificities. nih.gov

Future Directions and Outstanding Research Challenges

Achieving Exquisite Control over Sulfation Patterns in De Novo GAG Synthesis

A primary obstacle in GAG research is the difficulty in obtaining structurally homogeneous oligosaccharides, which are essential for deciphering structure-activity relationships. rsc.orgrsc.org Natural GAGs are complex mixtures, and their separation is a formidable task. rsc.orgnih.gov Therefore, the future of the field hinges on the ability to synthesize GAGs with precisely defined sulfation patterns de novo.

Current synthetic strategies are broadly categorized into chemical and chemoenzymatic approaches. Purely chemical synthesis of GAGs, especially for oligosaccharides longer than an octasaccharide with site-specific sulfation, is exceptionally challenging due to the need for complex protecting group manipulations. rsc.orgnih.govresearchgate.net While progress has been made, these methods are often lengthy and complicated. nih.govacs.org

Chemoenzymatic synthesis has emerged as a powerful alternative, utilizing recombinant GAG biosynthetic enzymes—such as polymerases, epimerases, and sulfotransferases—to construct and modify polysaccharide backbones. rsc.orgnih.govcapes.gov.br This method allows for the creation of GAGs with predictable structures and has been successfully used to synthesize low-molecular-weight heparins and other HS oligosaccharides. rsc.orgnih.govresearchgate.net A key strategy involves synthesizing a non-sulfated polysaccharide backbone and then introducing sulfate (B86663) groups using a panel of sulfotransferases. capes.gov.brcore.ac.uk However, a major challenge is that the substrate specificities of these enzymes are not fully understood, and their activities can be influenced by the existing modifications on the chain, sometimes leading to incomplete or non-specific sulfation. escholarship.orgoup.com

Future research must focus on:

Expanding the Enzymatic Toolbox: Discovering and characterizing novel sulfotransferases with unique specificities will be crucial for installing sulfate groups at desired positions with high fidelity.

Optimizing Reaction Conditions: A deeper understanding of how factors like substrate concentration, enzyme ratios, and reaction time affect the final sulfation pattern is needed to fine-tune the synthesis process. researchgate.net

Integrating Chemical and Enzymatic Steps: Combining the strengths of both approaches, for instance, by using chemically synthesized primers or unnatural sugar donors with enzymatic polymerization and modification, offers a promising path forward. nih.govgoogle.com This hybrid approach could bypass the limitations of relying solely on the substrate specificity of O-sulfotransferases. nih.gov

Deeper Elucidation of Complex Structure-Function Relationships at the Atomic Resolution

The function of a GAG sequence is encoded in its three-dimensional structure and its dynamic interactions with protein partners. nih.govoup.com The 2-N,6-O-disulfo-D-glucosamine residue, often found within highly sulfated S-domains, creates a high density of negative charge that is critical for binding to proteins like growth factors and chemokines. d-nb.infoanr.fr However, a detailed, atomic-level understanding of these interactions remains elusive for many GAG-protein complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. 1D and 2D NMR techniques can be used to determine the composition and sequence of GAG oligosaccharides, including the identification of specific sulfated residues like this compound. rsc.orgd-nb.inforesearchgate.net Furthermore, by titrating a GAG solution with a target protein and observing changes in the NMR spectra (such as chemical shift perturbations), researchers can map the precise binding interface on the GAG chain. nih.govoup.com The use of 13C- and 15N-labeled GAGs can further enhance the resolution of these studies. nih.govoup.com

Computational Modeling and Molecular Dynamics (MD) Simulations provide a complementary in-silico approach. Modeling the interaction between a flexible, highly charged GAG and a protein is challenging. nih.govoup.com Advanced computational methods, including molecular docking and MD simulations, can predict how a specific GAG sequence, such as one containing this compound, binds to a protein. nih.govmdpi.com These simulations can reveal the conformational changes in both the GAG and the protein upon binding and identify the key amino acid and sugar residues that stabilize the complex. mdpi.comelifesciences.orgelifesciences.org

Key research challenges in this area include:

Studying Larger, More Complex GAGs: Current high-resolution techniques are often limited to smaller oligosaccharides. New methods are needed to analyze the structure and dynamics of longer, more physiologically relevant GAG chains. acs.org

Incorporating Flexibility: Accurately modeling the inherent flexibility of the GAG backbone and the plasticity of protein binding sites is a major computational hurdle. nih.gov

Validating In Silico Models: There is a critical need for more experimental data from techniques like X-ray crystallography and NMR to validate and refine computational predictions of GAG-protein complexes. nih.govoup.com

Development of Innovative Research Probes and Glycoengineering Tools

To study the function of specific sulfation patterns within a cellular or in vivo context, new molecular tools are required. These tools can be broadly divided into probes for imaging and tracking GAGs, and inhibitors for perturbing their biosynthesis or function.

Metabolic Labeling and Bioorthogonal Chemistry represent a frontier in GAG research. This strategy involves introducing synthetic sugar analogues containing a "clickable" chemical handle (like an azide (B81097) or alkyne) into cells. nih.gov These analogues are incorporated into the growing GAG chains during biosynthesis. The chemical handle can then be selectively reacted with a probe molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) via bioorthogonal click chemistry, allowing for the visualization and isolation of newly synthesized GAGs. nih.govrsc.orgpnas.orgbiorxiv.org This approach has been used to label HS at the non-reducing end and could be adapted to probe specific sulfation events. nih.gov

Specific Enzyme Inhibitors are invaluable for dissecting the roles of the enzymes that create the sulfation code. Small molecule inhibitors that target specific sulfotransferases, such as Heparan Sulfate 6-O-Sulfotransferase 1 (HS6ST1) or Heparan Sulfate 2-O-Sulfotransferase (HS2ST), can be used to alter the sulfation pattern of GAGs in a controlled manner. patsnap.comportlandpress.com By inhibiting a specific sulfotransferase, researchers can study the functional consequences of lacking a particular sulfate group. patsnap.comnih.gov For example, inhibiting HS2ST would prevent 2-O-sulfation, allowing for the elucidation of its specific roles. escholarship.orgportlandpress.com The discovery of peptides that can inhibit N-deacetylase-N-sulfotransferase 1 (NDST1) activity suggests a promising avenue for developing new classes of specific inhibitors. nih.gov

Future progress will depend on:

Developing Sulfation-Specific Probes: Creating probes that can specifically recognize and bind to GAGs with a particular sulfation pattern, such as those containing this compound, remains a significant challenge.

Improving Inhibitor Specificity: Many current inhibitors target the binding site for the universal sulfate donor, PAPS, or are promiscuous, inhibiting multiple enzymes like protein kinases. escholarship.orgportlandpress.com The development of highly specific, allosteric inhibitors is a key goal.

In Vivo Applicability: Translating these probes and inhibitors from in vitro and cell culture systems to whole organisms to study GAG function in a physiological context is the ultimate objective.

Comprehensive Understanding of In Vivo Regulatory Mechanisms Governing Sulfation

The final sulfation pattern of a GAG chain is not merely the result of a static biosynthetic pathway but is a dynamically regulated process. annualreviews.organnualreviews.org This regulation occurs at multiple levels, including the expression and localization of biosynthetic enzymes and the activity of enzymes that edit the GAG chain after its synthesis.

Sulfotransferases (STs) are the primary architects of the sulfation code. nih.govresearchgate.net The tissue-specific expression of different ST isoforms is a major determinant of the final GAG structure. researchgate.netopenbiochemistryjournal.com These enzymes are located in the Golgi apparatus, and it is believed that they may form multi-enzyme complexes to ensure the efficient and orderly modification of the growing GAG chain. nih.gov The precise factors that regulate the expression, activity, and organization of these enzymes in vivo are not well understood. openbiochemistryjournal.comdiva-portal.org

Extracellular Sulfatases (SULFs) add another layer of complexity. These enzymes, including SULF1 and SULF2, are located at the cell surface and in the extracellular matrix where they can selectively remove 6-O-sulfate groups from internal glucosamine (B1671600) residues of intact HS chains. anr.frpnas.orgplos.org This "editing" of the sulfation pattern can dramatically alter the GAG's ability to bind to signaling molecules, thereby modulating pathways involved in development, tissue repair, and disease. plos.orgnih.govglycoforum.gr.jp For example, by removing 6-O-sulfates, SULFs can disrupt the formation of FGF-receptor complexes or release sequestered growth factors, thereby acting as critical regulators of cell signaling. pnas.orgplos.org

Outstanding research challenges include:

Mapping the "Sulfatome": Determining the precise expression patterns and activities of all GAG sulfotransferases and sulfatases across different tissues, developmental stages, and disease states.

Elucidating Regulatory Networks: Uncovering the upstream signaling pathways and genetic circuits that control the expression and activity of STs and SULFs.

Understanding Sub-Golgi Localization: Investigating how the specific localization of sulfotransferases within different compartments of the Golgi apparatus contributes to the sequential and specific modification of GAG chains. openbiochemistryjournal.com

Functional Redundancy vs. Specificity: Dissecting the unique and overlapping roles of different ST and SULF isoforms, such as SULF1 and SULF2, which can sometimes compensate for each other. anr.frnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-N,6-O-disulfo-D-glucosamine, and what challenges arise in regioselective sulfation?

- Methodology : Synthesis typically involves sequential sulfation of glucosamine derivatives. For example, benzyl-protected intermediates (e.g., benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside) are sulfated using sulfur trioxide complexes (e.g., SO₃·pyridine) under controlled conditions. Regioselectivity at the 6-O position is achieved via steric hindrance or selective deprotection .

- Challenges : Competing sulfation at adjacent hydroxyl groups and incomplete sulfation require rigorous purification (e.g., ion-exchange chromatography) and validation via NMR or mass spectrometry .

Q. How is this compound structurally characterized in heparin-derived pharmaceuticals like enoxaparin?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming sulfation sites. For example, in enoxaparin, the reducing end structure (this compound) is identified via characteristic chemical shifts for N-sulfo (δ ~3.3 ppm) and 6-O-sulfo groups (δ ~4.2 ppm) .

- Validation : Complementary techniques include high-resolution mass spectrometry (HRMS) and enzymatic digestion assays (e.g., heparinase treatment) to isolate disaccharide units .

Q. What is the biological significance of this compound in heparan sulfate (HS) domains?

- Role : This structure is a hallmark of N-sulfated (NS) domains in heparan sulfate, mediating interactions with proteins like antithrombin (anticoagulation) and growth factors (cell signaling) .

- Methodology : Tissue-specific sulfation patterns are studied using disaccharide analysis (HPLC post-enzymatic cleavage) and radiolabeled sulfate incorporation assays. For example, aortic HS shows high 2-O-sulfation (~90% of iduronic acid residues), while renal HS prioritizes 6-O-sulfation .

Advanced Research Questions

Q. How do sulfation patterns of this compound vary across tissues, and what regulatory mechanisms drive these differences?

- Findings : In heparan sulfate biosynthesis, 2-O-sulfation efficiency correlates with NS domain length (longer domains favor 2-O-sulfation), while 6-O-sulfation is independent of domain size. Tissue-specific enzymes (e.g., sulfotransferases) dictate these patterns .

- Methodology : Comparative studies using HS from human aorta (high 2-O-sulfation) vs. bovine kidney (high 6-O-sulfation) involve LC-MS/MS and enzyme activity assays .

Q. What experimental strategies address contradictions in anticoagulant activity data for this compound-containing heparins?

- Approach : Anti-factor Xa and anti-IIa assays are used to quantify potency. For example, enoxaparin’s anti-Xa/IIa ratio (1.5–3.0) depends on chain length and sulfation degree, requiring standardization of depolymerization methods (e.g., alkaline vs. enzymatic degradation) .

- Data Reconciliation : Batch-to-batch variability is minimized via strict control of molecular weight (3,500–6,500 Da) and sulfation degree (2.0–2.6 per disaccharide) .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound interactions in protein binding?

- Methodology : MD simulations model conformational flexibility of HS chains, highlighting how 6-O-sulfo groups stabilize interactions with fibronectin or chemokines. Experimental validation includes surface plasmon resonance (SPR) to measure binding affinities .

- Challenges : Accurate force field parameters for sulfated carbohydrates require iterative refinement against crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.